molecular formula C7H3BrClF3O2 B2845315 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol CAS No. 1824642-82-1

4-Bromo-2-chloro-5-(trifluoromethoxy)phenol

Cat. No.: B2845315
CAS No.: 1824642-82-1
M. Wt: 291.45
InChI Key: VYSQHIDGRAKMFW-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3BrClF3O2 It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a phenol derivative undergoes bromination and chlorination in the presence of suitable catalysts and solvents. The trifluoromethoxy group can be introduced using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by halogenation and trifluoromethylation. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The halogen groups can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dehalogenated phenols.

    Substitution: Phenolic derivatives with different substituents replacing the halogen atoms.

Scientific Research Applications

4-Bromo-2-chloro-5-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The halogen and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A similar compound lacking the trifluoromethoxy group.

    2-Chloro-4-(trifluoromethoxy)phenol: A compound with a different halogen substitution pattern.

    4-Bromo-2-(trifluoromethoxy)phenol: A compound with only bromine and trifluoromethoxy groups.

Uniqueness

4-Bromo-2-chloro-5-(trifluoromethoxy)phenol is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the phenol ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSQHIDGRAKMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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